(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methylamine
Description
Properties
IUPAC Name |
(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c9-5-7-10-8(12-11-7)6-3-1-2-4-6/h6H,1-5,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJDVQQPQSXGDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NO2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amidoxime Derivatives
A widely adopted strategy involves the cyclization of amidoxime intermediates. For example, nitrile precursors are treated with hydroxylamine to form amidoximes, which subsequently react with carboxylic acids or derivatives to yield 1,2,4-oxadiazoles.
Example Protocol :
- Amidoxime Formation : Cyclopentanecarbonitrile reacts with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 12 hours to form cyclopentylamidoxime.
- O-Acylation : The amidoxime is treated with acetyl chloride in dichloromethane (DCM) under basic conditions (triethylamine) to generate the O-acylamidoxime intermediate.
- Cyclodehydration : Heating the intermediate at 100°C in acetonitrile with triphenylphosphine and carbon tetrachloride induces cyclization, forming the 1,2,4-oxadiazole ring.
Key Data :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Amidoxime Formation | NH₂OH·HCl, EtOH/H₂O, 80°C, 12h | 85% | |
| Cyclodehydration | PPh₃, CCl₄, CH₃CN, 100°C, 1h | 78% |
Hydrazine-Based Cyclocondensation
Alternative routes employ hydrazine derivatives. Cyclopentyl hydrazine, synthesized from cyclopentanone and hydrazine hydrate, reacts with methyl isocyanate to form the oxadiazole ring. This method avoids nitrile intermediates but requires stringent temperature control.
Functionalization Strategies for Methylamine Substituent
Direct Alkylation of Oxadiazole Intermediates
Post-cyclization, the methylamine group is introduced via alkylation. For instance, 5-cyclopentyl-1,2,4-oxadiazol-3-ol reacts with methylamine in the presence of a coupling agent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to form the target compound.
Reaction Conditions :
Nucleophilic Substitution Reactions
Methylamine can displace leaving groups (e.g., chloride) on pre-functionalized oxadiazoles. For example, 3-chloro-5-cyclopentyl-1,2,4-oxadiazole reacts with methylamine in ethanol at reflux, achieving 68% yield.
Comparative Table :
| Method | Substrate | Reagents | Conditions | Yield |
|---|---|---|---|---|
| Alkylation | 5-Cyclopentyl-oxadiazol-3-ol | Methylamine, HATU, DIPEA | DMF, 25°C, 12h | 72% |
| Substitution | 3-Chloro-5-cyclopentyl-oxadiazole | Methylamine, EtOH | Reflux, 6h | 68% |
Industrial-Scale Production Methodologies
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors enhance the cyclodehydration step, reducing reaction times from hours to minutes. Automated systems enable precise control of stoichiometry, improving yields to >85%.
Optimized Parameters :
- Temperature : 110°C
- Pressure : 2 bar
- Catalyst : Silica-supported phosphoric acid
- Throughput : 1 kg/h
Comparative Analysis of Preparation Methods
The amidoxime route offers higher yields (78%) but requires toxic reagents like carbon tetrachloride. Hydrazine-based methods are simpler but suffer from lower regioselectivity. Industrial protocols balance efficiency and safety, though capital costs remain high.
Advantages/Disadvantages :
| Method | Advantages | Disadvantages |
|---|---|---|
| Amidoxime Cyclization | High yield, scalable | Toxic reagents (CCl₄) |
| Hydrazine Condensation | Fewer steps | Low selectivity |
| Industrial Flow Synthesis | High throughput | High equipment cost |
Challenges and Optimization Strategies
Key challenges include:
- Regioselectivity : Competing 1,3,4-oxadiazole formation during cyclization. Using bulky solvents (e.g., tert-butanol) suppresses by-products.
- Amine Stability : Methylamine’s volatility complicates alkylation. In situ generation via Gabriel synthesis mitigates losses.
- Purification : Silica gel chromatography remains standard, but membrane-based separations are emerging for industrial applications.
Chemical Reactions Analysis
(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methylamine involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
*Calculated based on molecular formula C₉H₁₅N₃O.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (LogP): The cyclopentyl derivative exhibits higher lipophilicity (predicted LogP ~2.5) compared to ethyl (LogP ~1.8) or cyclopropyl (LogP ~1.5) analogues, favoring blood-brain barrier penetration .
Solubility:
Synthetic Accessibility:
Biological Activity
(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various scientific fields.
Chemical Structure and Properties
The compound this compound can be characterized by its oxadiazole ring structure, which is known for its diverse biological properties. The molecular formula is CHNO, and it has been identified as a potential lead compound in drug development.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that the compound may have efficacy against various microbial strains.
- Antitumor Activity : Similar compounds have been shown to inhibit thymidylate synthetase, an enzyme crucial for DNA synthesis, leading to potential antitumor effects.
- Enzyme Inhibition : It has been observed that the compound could inhibit fatty acid synthase (FASN), which plays a critical role in lipid metabolism and is implicated in cancer progression .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Thymidylate Synthase Inhibition : By inhibiting this enzyme, the compound prevents DNA synthesis, which is vital for cancer cell proliferation.
- FASN Inhibition : Inhibition of FASN may lead to reduced lipogenesis and altered energy metabolism in cancer cells .
Case Studies and Research Findings
Several studies have evaluated the biological effects of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against specific strains | |
| Antitumor | Inhibition of DNA synthesis | |
| Enzyme Inhibition | FASN inhibition leading to metabolic changes |
Cytotoxicity and Safety Profiles
Cytotoxicity studies are essential for evaluating the safety and efficacy of new compounds. Various assays such as MTT and LDH release assays have been utilized to assess the cytotoxic effects of this compound on mammalian cell lines. These studies are crucial for determining the therapeutic window and potential side effects associated with the compound .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methylamine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of thioamide precursors or nucleophilic substitution on pre-formed oxadiazole cores. For example, analogous 1,2,4-triazole derivatives were synthesized via reaction of 1,2,4-triazole-3-thiols with chloromethyl pyridines under basic conditions (e.g., triethylamine in acetone/DCM mixtures) . Optimization may include adjusting solvent polarity (e.g., 1,4-dioxane vs. DCM), temperature (room temp. vs. reflux), and stoichiometric ratios of reagents to improve yield and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the cyclopentyl and oxadiazole moieties. For example, cyclopentyl protons appear as multiplet signals at δ 1.5–2.1 ppm, while the methylamine group shows a singlet near δ 3.3 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHNO for the core structure).
- Infrared (IR) Spectroscopy : Peaks near 1600–1650 cm confirm the oxadiazole ring .
Q. How can solubility and stability profiles be assessed under varying pH and temperature conditions?
- Methodological Answer :
- Solubility : Use shake-flask methods in buffers (pH 1–10) with HPLC-UV quantification. Polar aprotic solvents (e.g., DMSO) are preferred for initial stock solutions.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect degradation products (e.g., hydrolysis of the oxadiazole ring) .
Advanced Research Questions
Q. What computational strategies predict the compound’s bioactivity and binding affinity to target proteins?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., sirtuin inhibitors or cytotoxic targets). For example, oxadiazole derivatives showed affinity for NAD-dependent enzymes in SAR studies .
- Quantitative Structure-Activity Relationship (QSAR) : Train models with descriptors like logP, polar surface area, and H-bond donors to predict cytotoxicity (e.g., IC values against cancer cell lines) .
Q. How can contradictions in bioactivity data across studies be resolved?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell line specificity, incubation time). For instance, cytotoxic activity of oxadiazole-methylamines varies between HeLa and MCF-7 cells due to differential expression of target proteins .
- Dose-Response Reevaluation : Conduct full-dose curves (0.1–100 μM) to confirm potency thresholds and rule out false positives from high-concentration artifacts.
Q. What strategies improve metabolic stability and reduce off-target effects in vivo?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methylamine) to enhance bioavailability .
- Isotope Labeling : Use C-labeled compounds in pharmacokinetic studies to track metabolite formation and clearance pathways .
Q. How does substituent variation on the cyclopentyl or oxadiazole ring affect pharmacological properties?
- Methodological Answer :
- SAR Studies : Synthesize analogs with halogens (e.g., Br, Cl) or electron-withdrawing groups on the oxadiazole ring. For example, trifluoromethyl substitution enhanced enzyme inhibition in related triazole derivatives .
- Free-Wilson Analysis : Statistically correlate structural modifications with activity changes to identify critical pharmacophores .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
